Structural Differentiation from 4-(2-Aminopyrimidin-4-yl-amino)-benzenesulfonamide (No Oxadiazole) via Class-Level CA Inhibition Data
The compound 2034510-67-1 modifies the 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold (a known CA inhibitor class with low nanomolar affinity for CA II and CA IV [1]) by replacing an amino group on the pyrimidine ring with a 3-phenyl-1,2,4-oxadiazol-5-yl substituent. Published class-level data for 1,2,4-oxadiazol-5-yl benzenesulfonamides demonstrate that the oxadiazole periphery can drive inhibition potency into the low nanomolar to subnanomolar range for hCA II and hCA IX isoforms [2], whereas the parent pyrimidine scaffold alone typically achieves low nanomolar Ki values [1]. Although direct, head-to-head quantitative data for 2034510-67-1 itself are not yet available in the public domain, the structural combination of both pharmacophoric elements (pyrimidine linker + oxadiazole tail) is expected, on the basis of class-level SAR, to provide isoform selectivity and potency that are unattainable with the single-heterocycle parent scaffolds.
| Evidence Dimension | hCA II Inhibition Potency (Ki/IC50) — Class-Level Reference Range |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 2034510-67-1 |
| Comparator Or Baseline | a) Parent 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide class: low nanomolar Ki for hCA II [1]. b) 1,2,4-Oxadiazol-5-yl benzenesulfonamide class: subnanomolar IC50 for hCA II reported [2]. |
| Quantified Difference | Potency improvement from low nanomolar to subnanomolar range observed upon introduction of the 1,2,4-oxadiazole periphery in the general class [2]; 2034510-67-1 uniquely integrates both structural features. |
| Conditions | In vitro CA inhibition assays using recombinant human CA isoforms; data represent class-level SAR summarized from [1] and [2]. |
Why This Matters
For procurement decisions in CA-targeted programs, selecting a compound that combines the pyrimidine linker and the oxadiazole tail in a single scaffold may circumvent the need for separate synthesis and testing of two distinct compound series.
- [1] Casini, A. et al. J. Enzyme Inhib. Med. Chem. 2002, 17, 19–27. View Source
- [2] Krasavin, M. et al. Bioorg. Chem. 2018, 76, 88–97. View Source
